

# physicochemical properties of 3-formyl-2-pyrazinecarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-Formyl-2-pyrazinecarboxylic acid

**Cat. No.:** B3290468

[Get Quote](#)

An In-depth Technical Guide to **3-formyl-2-pyrazinecarboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and reactivity of **3-formyl-2-pyrazinecarboxylic acid** (CAS No: 865061-50-3). It includes detailed experimental protocols for the determination of key properties and visual diagrams of its synthesis and primary reaction pathways.

## Core Physicochemical Properties

**3-formyl-2-pyrazinecarboxylic acid** is a heterocyclic compound featuring a pyrazine ring substituted with both a formyl and a carboxylic acid group.<sup>[1]</sup> These dual functionalities make it a versatile building block and reactive intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.<sup>[1][2]</sup> Its appearance is typically a light pink to light red solid.<sup>[2]</sup>

## Quantitative Data Summary

The key identifying and physicochemical properties of **3-formyl-2-pyrazinecarboxylic acid** are summarized in the table below.

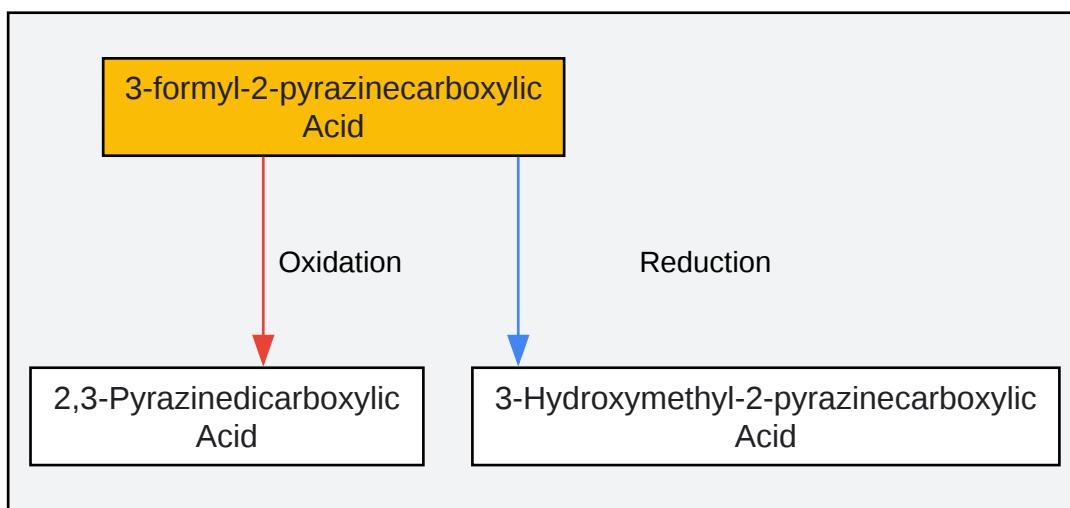
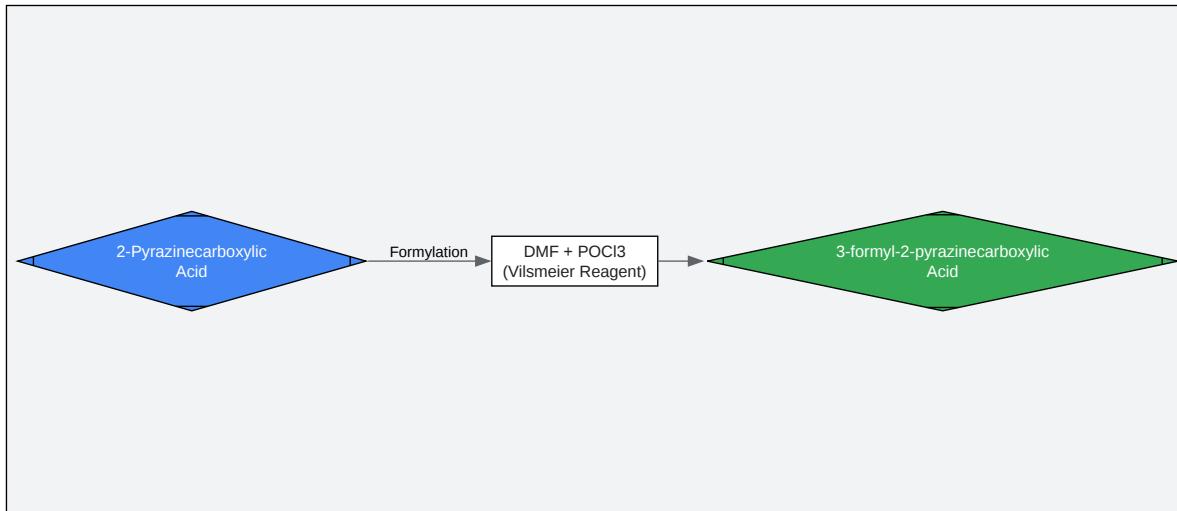
Property	Value	Reference
IUPAC Name	3-formylpyrazine-2-carboxylic acid	[2]
CAS Number	865061-50-3	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	[2][3][4]
Molecular Weight	152.11 g/mol	[1][2][4]
Appearance	Light pink to light red solid	[2]
Boiling Point	~354.2 °C at 760 mmHg (Predicted)	[2]
Solubility	Slightly soluble in methanol and water	[2]
LogP (Octanol/Water)	-0.0127 (Predicted)	[5]
Topological Polar Surface Area (TPSA)	80.15 Å <sup>2</sup>	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	4	[5]
Rotatable Bonds	2	[5]
SMILES	C1=CN=C(C(=N1)C=O)C(=O) O	[2][5]
InChI Key	CINFOIVLINCQLI- UHFFFAOYSA-N	[1][2]

## Synthesis and Reactivity

The presence of both an electrophilic aldehyde and an acidic carboxyl group on the pyrazine ring governs the compound's reactivity.

## Synthesis Workflow

The most common laboratory synthesis of **3-formyl-2-pyrazinecarboxylic acid** is achieved via the Vilsmeier-Haack reaction.<sup>[1]</sup> This method involves the formylation of the precursor, 2-pyrazinecarboxylic acid, using a Vilsmeier reagent typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>).<sup>[1]</sup>



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Formyl-2-pyrazinecarboxylic acid | 865061-50-3 | Benchchem [benchchem.com]
- 2. Buy 3-Formyl-2-pyrazinecarboxylic acid | 865061-50-3 [smolecule.com]
- 3. GSRS [precision.fda.gov]
- 4. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]
- 5. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [physicochemical properties of 3-formyl-2-pyrazinecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3290468#physicochemical-properties-of-3-formyl-2-pyrazinecarboxylic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)